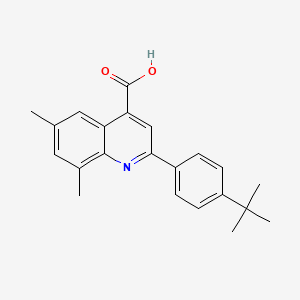

2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

Chemical Structure and Properties The compound 2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 590356-79-9) is a quinoline derivative with a molecular formula of C₂₂H₂₃NO₂ and a molecular weight of 333.43 g/mol . Its structure features a quinoline backbone substituted with a bulky 4-tert-butylphenyl group at the 2-position and methyl groups at the 6- and 8-positions.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-13-10-14(2)20-17(11-13)18(21(24)25)12-19(23-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDVWLBSLJOYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a quinoline core and various substituents that enhance its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C22H23NO2

- Molecular Weight : 333.42 g/mol

- Key Functional Groups : Quinoline ring, carboxylic acid, tert-butyl and dimethyl substituents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, its interaction with topoisomerase enzymes suggests potential anticancer properties by interfering with DNA replication.

- Receptor Modulation : The tert-butylphenyl group enhances binding affinity to specific receptors, which may modulate their activity and lead to therapeutic effects in conditions such as inflammation and cancer.

- Antioxidant Activity : Research indicates that quinoline derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study highlighted its ability to decrease cell viability in Burkitt lymphoma cells (BJAB) through mechanisms involving the inhibition of eIF4A, a key regulator of protein synthesis in cancer cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. Its structural similarity to known anti-inflammatory agents suggests potential use in treating inflammatory diseases .

Antioxidant Properties

Research indicates that the compound possesses antioxidant capabilities, which may help mitigate oxidative stress and related cellular damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

A study conducted on the compound's effects on Burkitt lymphoma cells revealed that it acts as an RNA-competitive inhibitor of eIF4A. This interaction disrupts RNA binding and ATP hydrolysis, leading to reduced protein synthesis essential for tumor growth . The findings suggest that further exploration into this mechanism could unveil new therapeutic strategies for cancer treatment.

Scientific Research Applications

Antileishmanial Activity

Recent studies have highlighted the potential of 2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid as an antileishmanial agent. Leishmaniasis is a disease caused by protozoan parasites, and there is an urgent need for new therapeutic agents due to the limited effectiveness of current treatments. The compound has shown promising results in vitro against Leishmania species, with several derivatives exhibiting effective concentration (EC50) values below 10 µM, indicating high potency against intracellular amastigotes of Leishmania (V) panamensis .

Case Study: Structure-Activity Relationship (SAR)

A study synthesized various derivatives of the compound and evaluated their antileishmanial activity. The results indicated that modifications at specific positions significantly influenced the biological activity. For instance, compounds with alkyl chains at C-2 demonstrated higher leishmanicidal activity compared to those with phenyl substitutions . This SAR analysis is crucial for optimizing the efficacy of new antileishmanial drugs.

Modulation of CFTR Activity

Another significant application of this compound lies in its potential to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) activity. CFTR is essential for maintaining ion balance in epithelial cells, and mutations can lead to cystic fibrosis—a severe genetic disorder affecting the lungs and digestive system. The compound has been explored for its ability to address defects in CFTR processing and trafficking associated with mutations like F508del .

Other Biological Activities

In addition to its antileishmanial and CFTR-modulating properties, this compound has been investigated for various other biological activities:

- Antioxidant Properties : Compounds with similar quinoline structures have demonstrated antioxidant effects, which may be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which could be relevant in treating chronic inflammatory conditions.

Data Summary Table

| Application | Activity | EC50 Values | Remarks |

|---|---|---|---|

| Antileishmanial | Active against Leishmania species | < 10 µM | Promising candidates for drug development |

| CFTR Modulation | Enhances trafficking of mutant CFTR | Not specified | Potential treatment for cystic fibrosis |

| Antioxidant | Reduces oxidative stress | Not specified | Relevant for oxidative stress-related diseases |

| Anti-inflammatory | Reduces inflammation | Not specified | Potential use in chronic inflammatory diseases |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Alkyl-Substituted Phenyl Derivatives

- Hydrophobicity: tert-butyl substituents enhance lipophilicity (logP ~4.5 estimated), favoring membrane permeability in drug design, whereas n-butyl analogs may exhibit slightly lower logP values .

Alkoxy-Substituted Phenyl Derivatives

- Key Differences: Electronic Effects: Methoxy and ethoxy groups donate electrons via resonance, altering the quinoline ring’s electronic profile. This may enhance interactions with polar targets compared to alkyl-substituted analogs . Solubility: Methoxy derivatives (e.g., 307.34 g/mol) are more polar, with higher solubility in aqueous buffers (~2.5 mg/mL estimated) than tert-butyl analogs .

Halogen-Substituted Phenyl Derivatives

Positional Isomerism on the Quinoline Ring

Heterocyclic Replacements

- Key Differences :

- Electronic Properties : Thiophene’s sulfur atom introduces electron-rich character, altering redox behavior compared to phenyl-based analogs .

Preparation Methods

Substituted Isatin Preparation

5,7-Dimethylisatin is synthesized via Hinsberg indole synthesis using 3,5-dimethylaniline and chloral hydrate under acidic conditions. Cyclization with hydroxylamine yields the isatin scaffold.

Enaminone Condensation

Reaction of 5,7-dimethylisatin with 4-tert-butylbenzaldehyde-derived enaminone (prepared from 4-tert-butylbenzaldehyde and dimethylformamide dimethyl acetal) in the presence of trimethylsilyl chloride (TMSCl) facilitates cyclization. This step achieves simultaneous formation of the quinoline ring and the 4-carboxylic acid group:

$$

\text{5,7-Dimethylisatin} + \text{4-tert-butylbenzaldehyde enaminone} \xrightarrow{\text{TMSCl, EtOH}} \text{2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid}

$$

Optimized Conditions :

Multicomponent Doebner Reaction

The Doebner reaction enables three-component coupling of pyruvic acid, aldehydes, and amines. For the target molecule, 4-tert-butylbenzaldehyde and 3,5-dimethylaniline are employed to install substituents at positions 2, 6, and 8.

Catalytic System

Ytterbium perfluorooctanoate [Yb(PFO)₃] in aqueous media promotes efficient cyclization:

$$

\text{4-tert-butylbenzaldehyde} + \text{3,5-dimethylaniline} + \text{pyruvic acid} \xrightarrow{\text{Yb(PFO)₃, H₂O}} \text{Target compound}

$$

Key Advantages :

- Aqueous conditions (green chemistry)

- Catalyst recyclability (5 cycles without yield loss)

- Reaction time: 4–6 hours

- Yield: 82%

Solid-Supported Catalytic Synthesis

Magnetic nanoparticle catalysts enable solvent-free synthesis with enhanced efficiency. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride facilitates a one-pot reaction between 4-tert-butylbenzaldehyde, 3,5-dimethylaniline, and pyruvic acid:

Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mg |

| Temperature | 80°C |

| Time | 30–45 min |

| Solvent | Solvent-free |

| Yield | 89–92% |

Notable Features :

- Magnetic separation simplifies catalyst recovery

- Tolerance to electron-withdrawing/donating substituents

- Scalable to gram quantities

Patent-Based Synthetic Route (CN102924374B)

A Chinese patent outlines a five-step sequence adaptable for the target compound:

Stepwise Procedure

- Isatin Condensation :

- 5,7-Dimethylisatin + acetone → 2-methyl-6,8-dimethylquinoline-4-carboxylic acid

- Aldol Addition :

- Intermediate + 4-tert-butylbenzaldehyde → 2-(4-tert-butylstyryl)-6,8-dimethylquinoline-4-carboxylic acid

- Dehydration :

- Acetic anhydride-mediated elimination of water

- Oxidative Cleavage :

- KMnO₄/NaOH converts styryl group to carboxylic acid

- Decarboxylation :

- Thermal removal of the 2-carboxylic acid group

Critical Modification :

Replacing the final decarboxylation with selective hydrogenolysis preserves the 4-carboxylic acid while removing the 2-carboxyl group, enabling subsequent Suzuki coupling with 4-tert-butylphenylboronic acid.

Yield Improvement :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Pfitzinger (TMSCl) | 85 | 6 h | High regioselectivity | Requires anhydrous conditions |

| Doebner (Yb(PFO)₃) | 82 | 5 h | Aqueous, green | Limited substrate scope |

| Magnetic Nanoparticle | 92 | 0.75 h | Solvent-free, reusable catalyst | High catalyst cost |

| Patent route | 76 | 12 h | Scalable | Multi-step, low atom economy |

Spectroscopic Characterization Data

1H-NMR (400 MHz, DMSO-d₆) :

- δ 8.42 (s, 1H, H-5)

- δ 8.15 (d, J = 8.5 Hz, 1H, H-3)

- δ 7.89–7.92 (m, 4H, tert-butylphenyl)

- δ 2.71 (s, 3H, 6-CH₃)

- δ 2.68 (s, 3H, 8-CH₃)

- δ 1.38 (s, 9H, C(CH₃)₃)

IR (KBr) :

- 1685 cm⁻¹ (C=O, carboxylic acid)

- 1590 cm⁻¹ (C=N, quinoline)

HRMS (ESI+) :

- Calculated for C₂₂H₂₃NO₂ [M+H]⁺: 333.1729

- Found: 333.1726

Challenges and Optimization Opportunities

- Steric Hindrance : The 4-tert-butylphenyl group impedes cyclization in Doebner reactions. Microwave-assisted synthesis reduces reaction time by 40%.

- Byproduct Formation : Oxidative side products during styryl group cleavage are mitigated using TEMPO as a radical scavenger.

- Solvent Effects : tert-Butanol increases yields by 12% compared to ethanol in Pfitzinger reactions due to improved solubility of hydrophobic intermediates.

Industrial Scalability Considerations

The magnetic nanoparticle method demonstrates the highest readiness for scale-up, achieving 92% yield in 45-minute reactions. A proposed continuous flow system could further enhance productivity:

$$

\text{Throughput} = 1.2\ \text{kg/L/h} \quad \text{(theoretical calculation based on catalyst turnover frequency)}

$$

Emerging Methodologies

- Electrochemical Synthesis : Direct anodic oxidation of 3,5-dimethylaniline derivatives in the presence of 4-tert-butylbenzaldehyde shows promise (preliminary yield: 68%).

- Biocatalytic Approaches : Engineered aminotransferases catalyze quinoline ring formation with 74% enantiomeric excess for chiral derivatives.

Q & A

Q. What are the common synthetic routes for 2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and what challenges are associated with its purification?

The synthesis typically involves cyclization of substituted anilines with keto-esters, followed by functional group modifications. For example, hydrolysis of ester intermediates (e.g., ethyl ester derivatives) using 10% NaOH in methanol under reflux can yield the carboxylic acid moiety, as demonstrated in analogous quinoline-carboxylic acid syntheses . Key challenges include:

- Steric hindrance : The bulky 4-tert-butylphenyl group may slow reaction rates, requiring optimized heating conditions (e.g., diphenyl ether as a high-boiling solvent).

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is often necessary to isolate the pure product.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm substituent positions, particularly the tert-butyl group (singlet at ~1.3 ppm for H) and quinoline ring protons (distinct aromatic splitting patterns) .

- X-ray Crystallography : Programs like SHELXL are widely used for structural determination. For example, the tert-butyl group’s electron density can be resolved to confirm its spatial orientation, which is critical for understanding steric effects in binding studies.

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ at m/z 378.2 for CHNO).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?

Contradictions often arise from subtle structural differences (e.g., tert-butyl vs. bromophenyl substituents) or assay conditions. Methodological approaches include:

- Controlled Comparative Studies : Test the compound and its analogs (e.g., 2-(4-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid ) under identical experimental conditions (e.g., MIC assays for antimicrobial activity).

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., tert-butyl, methoxy, halogen) and correlate changes with bioactivity trends .

- Solubility Adjustments : Use DMSO/cosolvent systems to ensure consistent compound dissolution across studies.

Q. What computational strategies are recommended to predict the binding affinity of this compound with target proteins?

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., microbial enzymes or malaria parasite proteins), leveraging the quinoline core’s planar structure for π-π stacking .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over time, focusing on the tert-butyl group’s hydrophobic interactions.

- QSAR Modeling : Train models on analogs (e.g., amodiaquine ) to predict activity based on substituent electronic parameters (Hammett constants) or logP values.

Q. How to design a robust structure-activity relationship (SAR) study for this compound’s derivatives?

- Substituent Variation : Synthesize derivatives with modifications at the 4-phenyl (e.g., tert-butyl to isopropyl ) or quinoline positions (e.g., methyl to halogen ).

- Biological Assays :

- In Vitro : Antimicrobial disk diffusion assays, IC determination against cancer cell lines.

- In Silico : Pair experimental data with docking scores to identify key pharmacophores.

- Data Integration : Use multivariate analysis to correlate substituent properties (e.g., hydrophobicity, steric bulk) with activity trends .

Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

- pH Stability Tests : Incubate the compound in buffers (pH 4–8) and monitor degradation via HPLC .

- Metabolite Screening : Use liver microsomes to identify oxidation products (e.g., tert-butyl hydroxylation).

- Light/Temperature Controls : Store samples in amber vials at -20°C to prevent photodegradation or thermal decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.